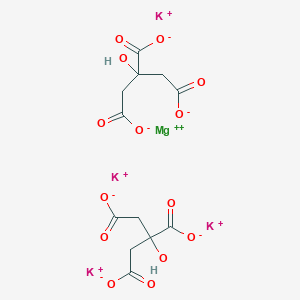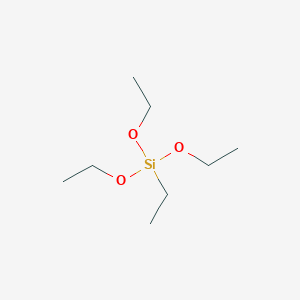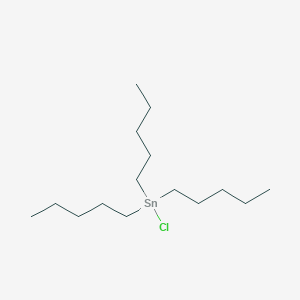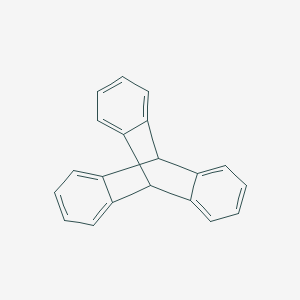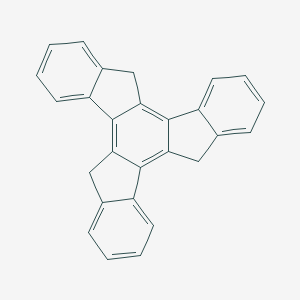
1-(dimethylamino)propan-2-yl dodecanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2-(dimethylamino)-1-methylethyl ester typically involves the esterification of dodecanoic acid with 2-(dimethylamino)-1-methylethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of dodecanoic acid, 2-(dimethylamino)-1-methylethyl ester can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the ester.
Chemical Reactions Analysis
Types of Reactions
1-(dimethylamino)propan-2-yl dodecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to dodecanoic acid and 2-(dimethylamino)-1-methylethanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and release 2-(dimethylamino)-1-methylethanol.
Oxidation: The ester can be oxidized to form dodecanoic acid and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Dodecanoic acid and 2-(dimethylamino)-1-methylethanol.
Transesterification: New ester and 2-(dimethylamino)-1-methylethanol.
Oxidation: Dodecanoic acid and other oxidation products.
Scientific Research Applications
1-(dimethylamino)propan-2-yl dodecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential antimicrobial properties and its effects on biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of dodecanoic acid, 2-(dimethylamino)-1-methylethyl ester involves its interaction with biological membranes and proteins. The ester can insert into lipid bilayers, altering membrane fluidity and permeability. It can also interact with proteins, affecting their structure and function. These interactions can lead to antimicrobial effects and influence the delivery of drugs across biological membranes.
Comparison with Similar Compounds
Similar Compounds
Dodecanoic acid, methyl ester: Similar in structure but with a methyl group instead of the 2-(dimethylamino)-1-methylethyl group.
Dodecanoic acid, ethyl ester: Similar in structure but with an ethyl group instead of the 2-(dimethylamino)-1-methylethyl group.
Dodecanoic acid, propyl ester: Similar in structure but with a propyl group instead of the 2-(dimethylamino)-1-methylethyl group.
Uniqueness
1-(dimethylamino)propan-2-yl dodecanoate is unique due to the presence of the 2-(dimethylamino)-1-methylethyl group, which imparts different chemical and physical properties compared to other esters of dodecanoic acid. This unique structure allows for specific interactions with biological membranes and proteins, making it valuable for applications in drug delivery and antimicrobial research.
Properties
IUPAC Name |
1-(dimethylamino)propan-2-yl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-17(19)20-16(2)15-18(3)4/h16H,5-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPHASGENPMMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(C)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000452 | |
| Record name | 1-(Dimethylamino)propan-2-yl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79403-22-8 | |
| Record name | Dodecanoic acid, 2-(dimethylamino)-1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079403228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Dimethylamino)propan-2-yl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester](/img/structure/B166828.png)

